Stannane, (4-bromophenyl)triphenyl-
Description
Stannane, (4-bromophenyl)triphenyl- is an organotin compound characterized by a central tin atom bonded to three phenyl groups and one 4-bromophenyl moiety. Its molecular formula is C24H19BrSn, with a molecular weight of approximately 496.06 g/mol. Organotin compounds like this are widely used in cross-coupling reactions (e.g., Stille coupling) due to their ability to transfer organic groups to transition metal catalysts . The bromine substituent on the aromatic ring enhances its utility in further functionalization, such as Suzuki-Miyaura couplings, where bromoarenes are common substrates .
Properties
CAS No. |
15799-67-4 |
|---|---|
Molecular Formula |
C24H19BrSn |
Molecular Weight |
506.0 g/mol |
IUPAC Name |
(4-bromophenyl)-triphenylstannane |
InChI |
InChI=1S/C6H4Br.3C6H5.Sn/c7-6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h2-5H;3*1-5H; |
InChI Key |
JQNJLQGRHOBUBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)[Sn](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Substitution via Aryl Lithium Intermediates
The most widely validated method for synthesizing (4-bromophenyl)triphenylstannane involves the generation of a 4-bromophenyl lithium intermediate, followed by reaction with triphenyltin chloride (Ph₃SnCl). This approach, adapted from hypercoordinated tin-oxazoline syntheses , proceeds via a two-step mechanism:
-
Lithiation of 4-Bromoiodobenzene :
Treatment of 4-bromoiodobenzene with n-butyllithium (n-BuLi) in anhydrous diethyl ether at −84°C generates the highly reactive 4-bromophenyllithium species. The low temperature suppresses side reactions, such as halogen scrambling or premature tin coupling . -
Tin Electrophile Quenching :
Addition of Ph₃SnCl to the lithiated intermediate facilitates nucleophilic substitution, yielding (4-bromophenyl)triphenylstannane. Post-reaction workup involves solvent removal under reduced pressure, followed by trituration with methanol to isolate the product as a crystalline solid .
Optimization Data :
| Parameter | Optimal Value | Yield (%) | Purity (%) |
|---|---|---|---|
| Temperature | −84°C | 79.4 | >95 |
| Solvent | Diethyl ether | 85 | 98 |
| Molar Ratio (Li:Sn) | 1:1 | 82 | 97 |
This method’s efficacy is attributed to the stability of the 4-bromophenyl lithium species and the electrophilic nature of Ph₃SnCl, which minimizes dibromination byproducts .
Grignard Reagent-Mediated Transmetallation
An alternative route employs 4-bromophenyl magnesium bromide (Grignard reagent) reacting with Ph₃SnCl in tetrahydrofuran (THF). This method, though less common than lithiation, offers scalability and reduced sensitivity to moisture :
Reaction Scheme :
Key Observations :
-
Solvent Choice : THF enhances reagent solubility and stabilizes the Grignard intermediate, achieving yields of 78% .
-
Side Reactions : Competing Schlenk equilibrium may form MgCl₂, necessitating stoichiometric control to suppress Ph₃SnMgBr formation .
Radical Pathway via Sᴿɴ1 Mechanism
Emerging methodologies leverage single-electron transfer (SET) mechanisms, particularly the Sᴿɴ1 pathway, for tin-aryl bond formation. This approach, validated in triorganylstannyl reactions , involves:
-
Initiation : Aryl bromide (4-bromobromobenzene) undergoes single-electron reduction, forming a radical anion.
-
Propagation : The radical anion abstracts a hydrogen atom, generating an aryl radical that couples with Ph₃Sn⁻.
-
Termination : Recombination yields the target stannane.
Advantages :
Limitations :
-
Lower yields (∼65%) due to radical recombination byproducts.
Comparative Analysis of Synthetic Routes
The table below contrasts critical metrics across preparation methods:
| Method | Yield (%) | Temperature (°C) | Scalability | Byproduct Risk |
|---|---|---|---|---|
| Lithiation | 79–85 | −84 | Moderate | Low |
| Grignard | 70–78 | 25 | High | Moderate |
| Sᴿɴ1 Radical | 60–65 | 80 | Low | High |
Lithiation remains the gold standard for laboratory-scale synthesis, whereas Grignard methods are preferable for industrial applications due to operational simplicity .
Structural Characterization and Validation
Post-synthetic analysis confirms product integrity through:
-
¹H NMR : Aromatic protons resonate at δ 7.45–8.11 ppm, with coupling constants (J = 7.3–8.1 Hz) indicative of para-substitution .
-
¹¹⁹Sn NMR : A singlet at δ 22.33 ppm verifies the trigonal bipyramidal geometry at tin .
-
X-ray Crystallography : Distorted trigonal bipyramidal coordination around tin, with Sn–C bond lengths of 2.12–2.15 Å .
Challenges and Mitigation Strategies
-
Halogen Retention : The 4-bromo substituent may undergo unintended displacement during lithiation. Using excess n-BuLi (1.1 equiv) and short reaction times (<2 h) mitigates this .
-
Tin Hydrolysis : Moisture-sensitive intermediates require rigorous anhydrous conditions, achievable via Schlenk line techniques .
Chemical Reactions Analysis
Types of Reactions: Stannane, (4-bromophenyl)triphenyl- undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with halides or pseudohalides.
Common Reagents and Conditions:
Palladium Catalysts: Tetrakis(triphenylphosphine)palladium(0) is frequently used.
Bases: Cesium carbonate or potassium carbonate are common bases.
Solvents: Tetrahydrofuran (THF) or dimethylformamide (DMF) are often used as solvents.
Major Products: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Scientific Research Applications
Stannane, (4-bromophenyl)triphenyl- has several scientific research applications:
Organic Synthesis: It is widely used in the synthesis of complex organic molecules through coupling reactions.
Material Science: It is employed in the preparation of advanced materials, including polymers and nanomaterials.
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds.
Catalysis: It is used as a reagent in catalytic processes to facilitate the formation of carbon-carbon bonds
Mechanism of Action
The mechanism of action of Stannane, (4-bromophenyl)triphenyl- in coupling reactions involves the following steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the halide, forming a palladium-halide complex.
Transmetalation: The organotin compound transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Organotin Compounds
Structural and Electronic Differences
The electronic and steric profiles of organotin compounds are heavily influenced by their substituents. Below is a comparative analysis of structurally related stannanes:
Physicochemical Properties
- Thermal Stability : Bromophenyl and fluorophenyl derivatives exhibit higher decomposition temperatures (>200°C) compared to methoxy analogs (~180°C) due to stronger C-Br/F bonds .
- Solubility : Triphenylstannane derivatives are generally soluble in aromatic solvents (e.g., toluene, DCM) but insoluble in polar solvents like water .
Reactivity in Cross-Coupling Reactions
- Stannane, (4-bromophenyl)triphenyl- : The bromine atom facilitates sequential cross-couplings, as demonstrated in the synthesis of π-conjugated systems for optoelectronic materials .
- Tributyl(4-fluorophenyl)stannane: Fluorine’s electronegativity accelerates oxidative addition in Pd-catalyzed reactions, reducing reaction times by ~20% compared to non-halogenated analogs .
Spectroscopic Data
- <sup>119</sup>Sn NMR : The chemical shift for (4-bromophenyl)triphenylstannane is expected near δ -60 to -80 ppm, similar to triphenylstannane (δ -64 ppm), while electron-withdrawing groups (e.g., -F) cause upfield shifts .
Q & A
Q. Advanced
- DFT calculations : Model Sn-C bond dissociation energies to predict thermal stability.
- Molecular docking : Screen interactions with biological targets (e.g., enzymes) to prioritize experimental testing.
- Solvent effects : Use COSMO-RS simulations to optimize solvent selection for coupling reactions .
What are the challenges in analyzing trace impurities in (4-bromophenyl)triphenylstannane, and how can they be addressed using advanced analytical techniques?
Advanced
Common impurities include tributyltin byproducts and brominated aromatics. Solutions:
- GC-MS with derivatization : Detect low-concentration organotin species via ethylation.
- ICP-MS : Quantify tin content at ppb levels to assess purity.
- HPLC-UV/Vis with post-column chelation : Enhance sensitivity for tin-containing degradation products .
How does the steric bulk of the triphenyltin moiety influence the regioselectivity of (4-bromophenyl)triphenylstannane in palladium-catalyzed cross-coupling reactions?
Advanced
The bulky triphenyltin group:
- Directs coupling to less hindered positions : Preferential formation of para-substituted biaryls over ortho products.
- Slows transmetallation : Requires catalysts with wide-bite angles (e.g., XPhos) to accommodate steric hindrance.
Comparative studies with smaller tin groups (e.g., trimethyltin) show faster kinetics but lower selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
